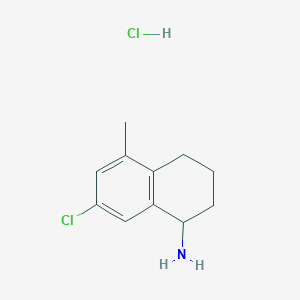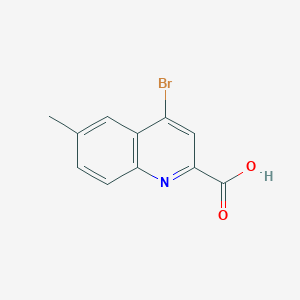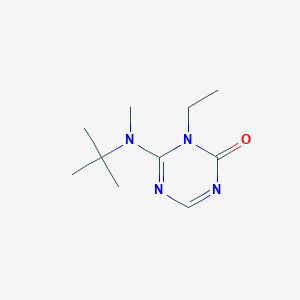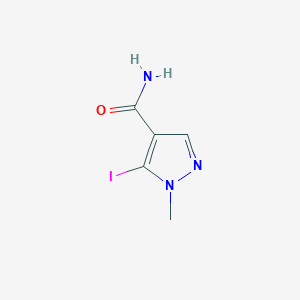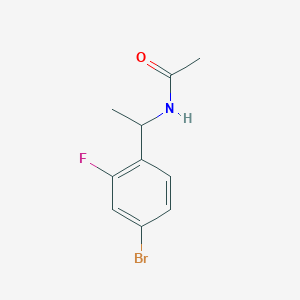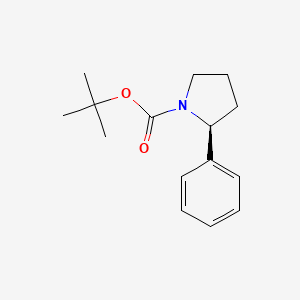
(S)-tert-Butyl 2-phenylpyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl 2-phenylpyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butyl group, a phenyl group, and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-phenylpyrrolidine-1-carboxylate typically involves the use of iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method . The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction proceeds through the formation of an intermediate mixed anhydride, which then reacts with the amine to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions
(S)-tert-Butyl 2-phenylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
科学的研究の応用
(S)-tert-Butyl 2-phenylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
作用機序
The mechanism of action of (S)-tert-Butyl 2-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system in which the compound is used.
類似化合物との比較
Similar Compounds
- ®-tert-Butyl 2-phenylpyrrolidine-1-carboxylate
- tert-Butyl 2-phenylpyrrolidine-1-carboxylate (racemic mixture)
Uniqueness
(S)-tert-Butyl 2-phenylpyrrolidine-1-carboxylate is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer ®-tert-Butyl 2-phenylpyrrolidine-1-carboxylate. The specific configuration of the compound can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound in stereoselective synthesis and chiral resolution studies .
特性
分子式 |
C15H21NO2 |
|---|---|
分子量 |
247.33 g/mol |
IUPAC名 |
tert-butyl (2S)-2-phenylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-11-7-10-13(16)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3/t13-/m0/s1 |
InChIキー |
NRRWLVIUZOVWTI-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=CC=CC=C2 |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,5-tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene](/img/structure/B13136978.png)
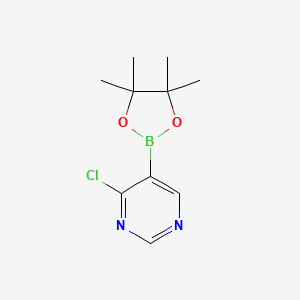

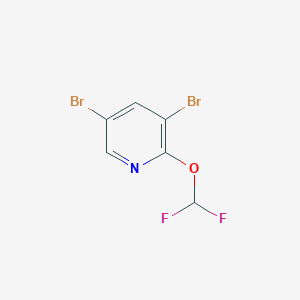
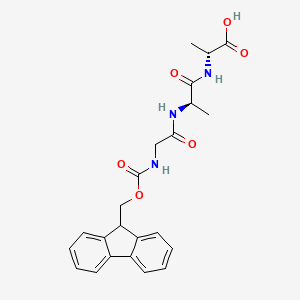
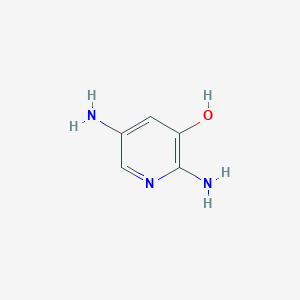
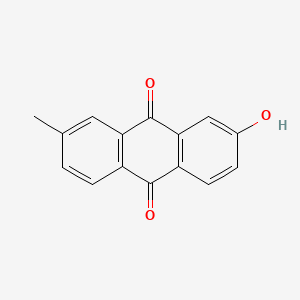
![N-[4-Anilino-6-(methylamino)-1,3,5-triazin-2-yl]-L-glutamic acid](/img/structure/B13137011.png)
